molecular formula C11H10O4 B121829 (E)-4-carbomethoxycinnamic acid CAS No. 19473-96-2

(E)-4-carbomethoxycinnamic acid

Cat. No. B121829
CAS RN: 19473-96-2
M. Wt: 206.19 g/mol
InChI Key: PVHMYONDAPXJSB-QPJJXVBHSA-N
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Description

(E)-4-Carbomethoxycinnamic acid is a derivative of cinnamic acid, which is a key intermediate in phenylpropanoid metabolism. The phenylpropanoid pathway is responsible for the synthesis of a wide range of plant secondary metabolites. Although the provided papers do not directly discuss (E)-4-carbomethoxycinnamic acid, they provide insights into the metabolism of similar compounds, such as 4-methoxycinnamic acids, and their conversion into various hydroxycinnamic acids and benzoic acids in plant systems .

Synthesis Analysis

The synthesis of hydroxycinnamic acids can be achieved through bacterial fermentation processes. For instance, Escherichia coli has been genetically engineered to produce various hydroxycinnamic acids from glucose by introducing a combination of genes responsible for the synthesis of these compounds . While this paper does not specifically mention the synthesis of (E)-4-carbomethoxycinnamic acid, the methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-hydroxy-4-methoxycinnamic acid, has been elucidated using techniques like NMR spectroscopy. These compounds serve as intermediates in the biosynthesis of other phenolic compounds in plants . The structure of (E)-4-carbomethoxycinnamic acid would likely be similar, with the presence of a carbomethoxy group instead of the hydroxy or methoxy substituents.

Chemical Reactions Analysis

4-Methoxycinnamic acids can undergo various chemical reactions, including demethylation and glycosylation, as part of their metabolic conversion in plant cells . Additionally, photochemical reactions of methoxycinnamic acid derivatives can lead to cycloaddition products, as demonstrated by the UV irradiation of 4-methoxycinnamic acid-3'-methylbutyl ester . These reactions are indicative of the reactivity of cinnamic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-4-methoxycinnamic acid have been studied, revealing insights into its solvatochromic behavior, dipole moments, and the effects of solvent, molarity, and pH on its spectral properties . These findings suggest that (E)-4-carbomethoxycinnamic acid may exhibit similar solvatochromic behavior and could be sensitive to environmental factors such as solvent polarity and pH.

Scientific Research Applications

  • Biochar Production

    • Biochar is a carbon-rich material derived from a wide range of biomass or organic waste through the thermochemical route .
    • It has distinctive properties such as high carbon content, greater specific surface area, cation exchange capacity, nutrient retention capacity, and stable structure .
    • While the specific role of “(E)-4-carbomethoxycinnamic acid” in this process is not detailed, it could potentially be involved in the chemical reactions during the production or activation of biochar .
  • Phenylpropanoid-based Polymers

    • Cinnamate 4-hydroxylase (C4H) catalyzes the regioselective para-hydroxylation of trans-cinnamic acid to form p-coumaric acid, the biosynthetic precursor of phenylpropanoid-based polymers .
    • These biopolymers play an essential role in plant structure construction, development, and defense .
    • “(E)-4-carbomethoxycinnamic acid” could potentially be a substrate or product in these biochemical reactions .
  • Chemical Synthesis

    • There are synthesis routes for “(E)-4-carbomethoxycinnamic acid” with detailed experiments and outcomes.
    • This suggests that the compound could be used as an intermediate in various chemical syntheses.
  • Nanotechnology

    • Nanotechnology has revolutionized our lives since the 1970s when it was first introduced .
    • Among the different types of nanomaterials, the application of carbon-based nanomaterials in every aspect of our lives has rapidly grown over recent decades .
    • While the specific role of “(E)-4-carbomethoxycinnamic acid” in this field is not detailed, it could potentially be involved in the production or modification of carbon-based nanomaterials .
  • Environmental Applications

    • Biochar, a carbon-rich material derived from a wide range of biomass or organic waste through the thermochemical route, has received increasing attention because of its distinctive properties .
    • It has a direct impact on crop yield, water purification (for domestic and industrial application), alternative fuels (clean solid fuel for cookstove), air purification, catalyst, biogas production, purification, and storage .
    • “(E)-4-carbomethoxycinnamic acid” could potentially be involved in these applications, although specific details are not available .
  • Pharmaceutical Industry

    • The pharmaceutical industry often uses complex organic compounds like “(E)-4-carbomethoxycinnamic acid” as building blocks in the synthesis of drugs.
    • While specific drugs using this compound are not mentioned, it’s plausible that it could be used in this industry given its complex structure.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often referenced for this information.


Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and the compound’s role in future scientific advancements.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more detailed analysis, you may want to consult a chemistry professional or academic database.


properties

IUPAC Name

(E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHMYONDAPXJSB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-carbomethoxycinnamic acid

CAS RN

19473-96-2, 117390-07-5
Record name Benzoic acid, 4-(2-carboxyethenyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-methyl 4-(2-carboxyvinyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl p-formylbenzoate (12.33 g), malonic acid (16 g) and piperidine (1 ml) in pyridine (100 ml) is refluxed for two hours. The reaction mixture is poured into ice-water, and the precipitated white powder is collected by filtration, and washed with water, and dried to give 4-methoxycarbonyl cinnamic acid (14.7 g).
Quantity
12.33 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-L three-necked round-bottom flask equipped with an overhead stirrer, condenser, and a nitrogen/thermocouple unit was added methyl p-formylbenzoate (82.08 g, 0.50 mole), malonic acid (104.06 g, 1.00 mole), and pyridine (200 mL). Stirring was started followed by heating to 50° C. for 75 minutes. By this time, a sizable amount of solids had formed and to this mixture was added piperidine (7.5 mL, 0.076 mole) and the temperature raised to 80° C. After another one hour at 80° C., the temperature was raised to 115° C. After another 2.5 hours at this temperature, heating was stopped and the mixture allowed to cool before pouring into water (2 L). To the aqueous mixture was carefully added concentrated HCI (250-300 mL) until the mixture became acidic. The mixture was filtered, and the solids washed with fresh water (1 L) before being suction dried. A yield of 96.83 g (93.9 percent) of white solids was obtained. Proton nmr (DMSO-d6) delta: 7.95 (2H, d); 7.80 (2H, d); 7.60 (1H, d); 6.62 (1H, d); 3.82 (3H, s).
Quantity
82.08 g
Type
reactant
Reaction Step One
Quantity
104.06 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
93.9%

Synthesis routes and methods III

Procedure details

To a stirred solution at room temperature of VI (745 mg, 2.84 mmol) in CH2Cl2 (10 ml) was added trifluoroacetc acid (6 ml, 95% in water). After 27 h, the reaction mixture was concentrated, and triturated in water. After 1 h, the suspension was filtered off, rinsed with H2O, and dried to afford the title compound VII (556 mg, 2.70 mmol, 95% yield) as an off-white solid. 1H NMR (300 MHz, DMSO-d6) δ(ppm): AB system (δA=8.01, δB=7.88, J=8.1 Hz, 4H), 7.68 (d, J=15.8 Hz, 1H), 6.70 (d, J=16.3 Hz, 1H), 3.90 (s, 3H).
Name
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

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